6-Cyano-2-oxoindole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H4N2O |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
2-oxoindole-6-carbonitrile |
InChI |
InChI=1S/C9H4N2O/c10-5-6-1-2-7-4-9(12)11-8(7)3-6/h1-4H |
InChI Key |
JOROUSJZHVHYIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=O)N=C2C=C1C#N |
Origin of Product |
United States |
Synthetic Methodologies for 6 Cyano 2 Oxoindole and Substituted Analogs
Classical Synthetic Routes to the Oxindole (B195798) Core
Traditional methods for synthesizing the oxindole framework have long been established, primarily relying on reductive cyclization reactions. These routes are foundational in organic synthesis and continue to be relevant.
Reductive Cyclization of Substituted Anilines and Phenylacetic Acid Derivatives
A cornerstone of oxindole synthesis involves the intramolecular cyclization of suitably substituted aromatic compounds. This approach typically begins with a nitro-substituted phenylacetic acid derivative, which, upon reduction of the nitro group to an amine, undergoes spontaneous cyclization to form the oxindole ring.
The synthesis of 6-cyano-2-oxoindole can be effectively achieved through the reductive cyclization of (4-cyano-2-nitro-phenyl)acetic acid. This process hinges on the reduction of the nitro group, which then facilitates an intramolecular condensation to form the lactam ring characteristic of oxindoles. Various reducing agents can be employed for this transformation, with the choice of agent often influencing the reaction's efficiency and selectivity. google.com
The use of iron in acetic acid is a well-established and cost-effective method for the reduction of nitroarenes. google.comclockss.org In the context of this compound synthesis, this system effectively reduces the nitro group of (4-cyano-2-nitro-phenyl)acetic acid to an amino group. The in situ generated amine then readily cyclizes to afford the desired this compound. This method is often favored for its operational simplicity and the ready availability of the reagents. google.com The reaction progress can be monitored to optimize the yield of the final product.
| Starting Material | Reducing System | Product | Reference |
| (4-Cyano-2-nitro-phenyl)acetic Acid | Iron/Acetic Acid | This compound | google.com |
This table summarizes the application of the iron/acetic acid reduction system for the synthesis of this compound.
Reductive Cyclization of (4-Cyano-2-nitro-phenyl)acetic Acid
Modifications of the Reissert Analogous Synthesis
The Reissert indole (B1671886) synthesis, traditionally a method for preparing indoles, can be adapted for the synthesis of oxindoles. The classical Reissert reaction involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization. jetir.org For the synthesis of this compound, a modified approach would start with 4-cyano-2-nitrotoluene. The key steps involve the formation of an o-nitrophenylpyruvic ester derivative, which is then reduced and cyclized to form the indole-2-carboxylic acid. Subsequent decarboxylation yields the oxindole. jetir.orgnih.gov This multi-step process offers a versatile route to various substituted oxindoles.
Modern Catalytic Approaches for Oxindole Construction
In recent years, transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the construction of complex heterocyclic systems, including oxindoles. These methods often provide higher yields, greater functional group tolerance, and milder reaction conditions compared to classical routes.
Palladium-Catalyzed Cyclization Strategies
Palladium catalysts are highly effective in mediating intramolecular C-C and C-N bond formations. organic-chemistry.orgresearchgate.net In the context of oxindole synthesis, palladium-catalyzed cyclization of α-chloroacetanilides has proven to be a highly regioselective and efficient method. acs.org This approach allows for the construction of the oxindole ring with excellent yields and compatibility with a wide range of functional groups. organic-chemistry.orgacs.org For the synthesis of this compound, this would involve the cyclization of an appropriately substituted N-(cyanophenyl) α-chloroacetamide. The choice of ligand and base is crucial for the success of these reactions. acs.org Furthermore, palladium-catalyzed reactions of 2-(alkynyl)aryl isocyanates with copper(I) cyanide have been developed for the stereoselective synthesis of 3-(1-cyanoalkylidene)oxindoles, which are closely related derivatives. oup.com
| Catalyst System | Substrate Type | Product Type | Key Features | Reference |
| Pd(OAc)₂ / 2-(di-tert-butylphosphino)biphenyl | α-chloroacetanilides | Oxindoles | High regioselectivity, good to excellent yields, high functional group compatibility. | acs.org |
| Pd catalyst | 2-(alkynyl)aryl isocyanates with CuCN | (Z)-3-(1-cyanoalkylidene)oxindoles | Stereoselective synthesis. | oup.com |
This table highlights modern palladium-catalyzed strategies for the synthesis of oxindoles and related compounds.
Nickel-Catalyzed C-H Functionalization for Indolone Formation
Nickel-catalyzed C-H functionalization has emerged as a powerful tool for the construction of indolone frameworks. This approach allows for the direct formation of carbon-carbon or carbon-heteroatom bonds by activating otherwise inert C-H bonds, offering an atom-economical route to complex molecules.
One notable strategy involves the nickel-catalyzed intramolecular C(sp²)–H alkylation using alkyl-Br bonds to construct indolones. organic-chemistry.orgmdpi.com This reaction demonstrates good tolerance for various functional groups. organic-chemistry.org Mechanistic studies, including visible photocatalysis and radical trapping experiments, suggest the involvement of a radical process. mdpi.com The proposed mechanism is believed to proceed through a Ni(I)/Ni(II) catalytic cycle. mdpi.com
Furthermore, nickel catalysis can be employed in domino reactions, such as a Heck cyclization/Suzuki coupling sequence, to synthesize 3,3-disubstituted oxindoles. organic-chemistry.org This method is practical and sustainable, accommodating a wide array of electrophiles like aryl iodides, bromides, triflates, chlorides, and even less reactive aryl esters, leading to good yields. organic-chemistry.org The direct C-H functionalization of indoles and related heteroarenes using nickel catalysts is a significant area of research, with a focus on regioselective alkylation, arylation, alkenylation, and alkynylation. researchgate.netnih.gov
Table 1: Examples of Nickel-Catalyzed Indolone Synthesis
| Catalyst System | Reactants | Product Type | Key Features |
| Ni(PPh₃)₄ | Alkenyl-substituted imidazolium (B1220033) salts, Alkyl-Br | Indolones | Intramolecular C(sp²)–H alkylation, radical process involved. organic-chemistry.orgmdpi.com |
| Ni catalyst | N-arylacrylamides, Aryl electrophiles | 3,3-disubstituted oxindoles | Domino Heck cyclization/Suzuki coupling. organic-chemistry.org |
| Ni(cod)₂/IMes | Alkenyl-substituted imidazolium salts | N-heterocyclic compounds | Intramolecular C(sp²)–H alkylation. mdpi.com |
Photoinduced Cascade Synthesis of Oxindoles
Photoinduced reactions offer a metal-free and often milder alternative for the synthesis of oxindoles. These methods typically involve the generation of radical intermediates under light irradiation, which then participate in cascade reactions to form the desired heterocyclic structures.
A notable example is the photoinduced cascade radical addition and cyclization of N-arylacrylamides. acs.orgacs.org This process can be initiated by generating alkyl radicals from the C(sp³)–H bonds of alkanes through a photoinduced hydrogen atom transfer (HAT) process, without the need for an external metal catalyst, photocatalyst, or organic peroxide. acs.orgacs.org The generated alkyl radical then adds to the N-arylacrylamide, leading to the formation of structurally diverse and functionalized oxindoles in moderate to good yields. acs.orgacs.org
Mechanistic investigations suggest that the reaction can proceed via the generation of an aryl radical through direct photoexcitation of an aryl iodide, which then participates in the HAT process with alkanes to generate the key alkyl radical. acs.orgacs.org This strategy has been successfully applied to a variety of electronically different halo-substituted N-arylacrylamides to produce the corresponding oxindoles. acs.org
Another visible-light-promoted radical cascade reaction involves N-arylacrylamide and cyclobutanone (B123998) oxime esters with the insertion of sulfur dioxide to furnish cyanoalkylsulfonylated oxindoles. rsc.org This method is notable for not requiring transition metals, photosensitizers, external bases, or oxidants. rsc.org
Table 2: Photoinduced Synthesis of Oxindoles
| Reaction Type | Reactants | Key Features |
| Radical addition/cascade cyclization | N-arylacrylamides, Alkanes | Metal-free, photocatalyst-free, proceeds via HAT process. acs.orgacs.org |
| Radical cascade with SO₂ insertion | N-arylacrylamide, Cyclobutanone oxime esters | Visible-light-promoted, no external additives required. rsc.org |
Organocatalytic Oxidative C-N Bond Formations
Organocatalysis provides a transition-metal-free approach to the synthesis of oxindoles through oxidative C-N bond formation. These reactions often utilize small organic molecules as catalysts to facilitate the construction of the heterocyclic ring system under mild conditions.
An efficient method for the synthesis of 3,3-disubstituted oxindoles involves the aryl iodine-catalyzed intramolecular C–N bond oxidative cross-coupling of phenylpropanamide derivatives. acs.org This reaction proceeds with high efficiency and can be performed on a gram scale. acs.org Similarly, an organoiodine-catalyzed intramolecular direct C-N bond oxidative coupling of N-alkoxy-2-phenylpropanamides has been developed to produce structurally diverse 3-(mono)substituted oxindoles. researchgate.net
These organocatalytic methods represent an environmentally benign and cost-effective alternative to metal-catalyzed processes, avoiding the use of toxic and expensive transition metals. rsc.orgnih.gov The development of organocatalytic domino or one-pot reactions has proven to be a step- and atom-economical strategy for the asymmetric synthesis of chiral oxindole-based structures. researchgate.net
Introduction of the Cyano Group in Oxindole Synthesis
The cyano group is a versatile functional group that can be readily converted into other functionalities, making its introduction into the oxindole scaffold a valuable synthetic transformation.
Oxidative Cyanation of 2-Oxindoles
Direct oxidative cyanation of 2-oxindoles offers a straightforward route to 3-cyano-2-oxindoles. A notable method employs 1-Cyano-1,2-benziodoxol-3(1H)-one (CBX) as a cyanating agent under transition-metal-free conditions. rsc.orgrsc.orgsci-hub.se This reaction allows for the efficient synthesis of a wide variety of 3-cyano 3-alkyl/aryl 2-oxindoles, which possess an all-carbon quaternary center. rsc.orgrsc.orgsci-hub.se
The reaction proceeds smoothly at room temperature in a solvent like DMF, often without the need for any additives. rsc.orgsci-hub.se Mechanistic studies suggest that the C-3 cyanation occurs via an oxidative pathway with the hypervalent iodine reagent, although a single electron transfer (SET) pathway has also been considered and, in some cases, ruled out. rsc.orgsci-hub.se This method has been successfully applied to various N-protected 2-oxindole methyl-3-carboxylates. rsc.orgsci-hub.se
Table 3: Oxidative Cyanation of 2-Oxindoles
| Cyanating Agent | Substrate | Key Features |
| 1-Cyano-1,2-benziodoxol-3(1H)-one (CBX) | 3-alkyl/aryl 2-oxindoles | Transition-metal-free, additive-free, forms all-carbon quaternary centers. rsc.orgrsc.orgsci-hub.se |
| 4-acetylphenyl cyanate | 3-substituted oxindoles | Catalytic asymmetric electrophilic cyanation using a zinc complex. researchgate.net |
Multi-Component Reactions Incorporating Nitriles
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product that contains substantial portions of all the starting materials. beilstein-journals.org These reactions are atom-economical and offer a rapid route to molecular diversity.
Several MCRs have been developed for the synthesis of complex oxindole derivatives, including those incorporating a cyano group. For instance, a four-component reaction of isatins, malononitrile (B47326), monothiomalonamide, and triethylamine (B128534) yields spiro[indole-3,4'-pyridine] derivatives containing a cyano group. mdpi.comnih.gov Another example is the catalyst-free multicomponent cycloaddition of isocyanides, allenoates, and isatylidene malononitriles to efficiently synthesize spirocyclic oxindoles. nih.gov
These MCRs often proceed through cascade sequences, such as Michael additions and cyclizations, to construct intricate molecular architectures in a single step. nih.govacs.org The use of nitriles, like malononitrile, as a component provides a direct method for introducing the cyano functionality into the final product. mdpi.comnih.gov
Table 4: Multi-Component Reactions for Cyano-Oxindole Synthesis
| Components | Product Type | Key Features |
| Isatins, malononitrile, monothiomalonamide, triethylamine | Spiro[indole-3,4'-pyridine]-2'-thiolates | Four-component reaction. mdpi.comnih.gov |
| Isocyanides, allenoates, isatylidene malononitriles | Spirocyclic oxindoles | Catalyst-free, triple Michael/cyclization cascade. nih.gov |
| Isatin (B1672199), malononitrile, allenoate, amines | Spiro-dihydropyridine oxindoles | Metal/organocatalyst-free, cascade spiro-cyclization. acs.org |
Cyanation via Carbon-Carbon Bond Formation
The introduction of a cyano group can also be achieved through carbon-carbon bond formation, often involving the cleavage of a C-CN bond from a cyano-containing reagent and its subsequent transfer to the oxindole scaffold.
A nickel-catalyzed reductive cyclization method has been developed to construct oxindoles bearing a cyano group via C-CN bond cleavage. nih.gov In this process, a bench-stable and safe cyano source like 4-cyanopyridine (B195900) N-oxide is employed. nih.gov The reaction proceeds through a nickel-catalyzed annulation/cyanation sequence, and mechanistic studies have shed light on the involvement of σ-alkyl-Ni(II) complexes as intermediates. nih.gov
This strategy provides a practical and safe alternative to using toxic cyanide reagents, as the cyanide ion is generated in situ, minimizing its free concentration in the reaction mixture. nih.gov
Table 5: Cyanation via C-C Bond Formation
Synthesis of 3-Cyano-substituted Oxindoles
The introduction of a cyano group at the C3 position of the oxindole core is a key transformation that imparts unique chemical reactivity and has been explored through several synthetic routes.
From 2-Cyano-2-diazo-N-phenylacetamides via Carbene Insertion
A notable method for the synthesis of 3-cyano-substituted oxindoles involves the intramolecular cyclization of 2-cyano-2-diazo-N-phenylacetamides. acs.orgfigshare.com This approach utilizes a transition-metal-free process that proceeds through a carbene insertion mechanism. acs.orgnih.gov The reaction is typically initiated by thermal decomposition of the diazo compound, which generates a highly reactive carbene intermediate. acs.org
This carbene then undergoes a concerted, intramolecular C-H insertion into a C-H bond of the adjacent aromatic ring. acs.org This cyclization step is highly efficient and directly forms the 3-cyano-2-oxindole core structure. acs.org Research has demonstrated this pathway as the first step in a one-pot, two-step tandem process to create more complex molecules. acs.orgnih.gov For instance, after the formation of the 3-cyano-2-oxindole intermediate, a subsequent radical functionalization at the C3-position can be performed to yield products such as 3-alkylperoxy-3-cyano-oxindoles. acs.org
The proposed mechanism for the initial carbene insertion is outlined below:
Carbene Generation: The starting material, a 2-cyano-2-diazo-N-phenylacetamide, undergoes thermal treatment, leading to the loss of dinitrogen gas (N₂) and the formation of a carbene. acs.org
C-H Insertion: The generated carbene rapidly undergoes an intramolecular cyclizing C-H insertion into the ortho-position of the N-phenyl group. acs.org
Oxindole Formation: This insertion event results in the formation of a new carbon-carbon bond, completing the five-membered ring of the oxindole system and yielding the 3-cyano-2-oxindole product. acs.org
This method provides a direct route to 3-cyano-oxindoles from readily prepared diazoacetamides without the need for transition-metal catalysts. figshare.comnih.gov
Via Michael Addition Reactions to Activated Double Bonds
The Michael addition, a type of conjugate addition, is a powerful and widely used carbon-carbon bond-forming reaction in organic synthesis. wikipedia.org This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound or other electron-withdrawing group (a Michael acceptor). wikipedia.orgmasterorganicchemistry.com In the context of oxindole synthesis, this strategy can be applied to construct the 3-cyano-substituted framework.
One such approach involves the reaction of a nucleophilic enamine with an activated 3-cyanomethylene-2-oxoindole derivative. tubitak.gov.tr In this case, the 3-cyanomethylene-2-oxoindole acts as the Michael acceptor. The reaction proceeds as follows:
A cyclic β-enaminone, serving as the Michael donor, adds to the activated double bond of the 3-cyanomethylene-2-oxoindole. tubitak.gov.tr
This addition, typically catalyzed by a base such as piperidine (B6355638) and heated in a solvent like ethanol (B145695), leads to the formation of complex spirooxindole derivatives containing the 6-cyano moiety in the newly formed ring system. tubitak.gov.tr
Another variation involves the reaction of isatin-derived substrates with nucleophiles like malononitrile. For example, 2-(2-oxoindolin-3-ylidene)malononitrile (B1295559) can act as a Michael acceptor for another equivalent of a malononitrile anion or ethyl 2-cyanoacetate, leading to the synthesis of complex spiro[indoline-3,4'-pyridine] derivatives. ekb.eg The reaction mechanism generally involves three key steps: deprotonation of the Michael donor to form a stabilized carbanion (enolate), conjugate addition of this nucleophile to the activated alkene, and subsequent protonation to yield the final adduct. masterorganicchemistry.com
The versatility of the Michael addition allows for the synthesis of a wide array of structurally diverse oxindoles by varying both the Michael donor and the acceptor. wikipedia.org
Condensation Reactions Involving Cyanoacetohydrazide
Cyanoacetohydrazide is a highly versatile reagent in heterocyclic synthesis due to its multiple reactive sites, including an active methylene (B1212753) group, a cyano group, and a hydrazide moiety. researchgate.netchemrxiv.org Condensation reactions utilizing this precursor provide a direct route to various heterocyclic systems, including those fused or spiro-linked to an oxindole core.
A common strategy involves the condensation of cyanoacetohydrazide with isatin or its derivatives. researchgate.net Isatin possesses a reactive ketone at the C3 position, which is susceptible to nucleophilic attack. The reaction with cyanoacetohydrazide can proceed via a Knoevenagel-type condensation. ekb.eg
In a typical reaction, the active methylene group of cyanoacetohydrazide attacks the C3-carbonyl of isatin, leading to a condensation product. researchgate.net This intermediate can then undergo further intramolecular cyclization reactions, often acid-catalyzed, to yield complex structures like oxadiazolo-spiroindolines. researchgate.net More complex syntheses have been reported where derivatives of cyanoacetohydrazide react with isatins in the presence of a base, leading to the formation of novel spiro[indole-3,4′-pyridine] systems. mdpi.com These reactions highlight the utility of cyanoacetohydrazide as a building block for constructing intricate molecules centered around the oxindole scaffold. researchgate.netmdpi.com
Solvent Effects and Reaction Condition Optimization in this compound Synthesis
The successful synthesis of oxindole derivatives, including this compound, is highly dependent on the careful optimization of reaction conditions. Factors such as the choice of solvent, base, catalyst, temperature, and reactant concentration can profoundly influence reaction outcomes, affecting yield, purity, and selectivity. whiterose.ac.uk
Solvent selection is paramount. The solvent must not only dissolve the reactants but can also participate in the reaction mechanism or influence the stability of intermediates and transition states. For instance, in photoinduced oxindole syntheses, solvent combinations like THF/DMF were found to be superior to single solvents or other mixtures, highlighting the importance of the solvent medium. acs.org In Michael additions, poor solubility of reactants in a single solvent like water can lead to low yields; this can be overcome by using a biphasic system (e.g., water-dichloromethane) with a phase-transfer catalyst, which enhances reactivity by bringing the reactants together at the interface. sctunisie.org
The optimization of various reaction parameters is often performed systematically using a One-Factor-At-a-Time (OFAT) approach or Design of Experiments (DoE) to identify the ideal conditions. whiterose.ac.uk
Table 1: Optimization of a Photoinduced Oxindole Synthesis acs.org
This table illustrates the optimization of base and solvent for the synthesis of an oxindole from an N-arylacrylamide. The combination of Cs₂CO₃ as the base and a THF/DMF solvent mixture provided the highest yield.
| Entry | Base | Solvent (v/v) | Yield (%) |
| 1 | Cs₂CO₃ | THF/DMF (3:1) | 90 |
| 2 | K₂CO₃ | THF/DMF (3:1) | 30 |
| 3 | K₃PO₄ | THF/DMF (3:1) | 40 |
| 4 | Cs₂CO₃ | THF (1.5 mL) | 58 |
| 5 | Cs₂CO₃ | THF/DMA (3:1) | 63 |
| 6 | Cs₂CO₃ | THF/DMSO (3:1) | 80 |
| 7 | Cs₂CO₃ | THF/CH₃CN (3:1) | 55 |
| Conditions: N-arylacrylamide (0.1 mmol), 4-Iodoanisole (2 equiv), Base (3 equiv), Solvent (2 mL) at 45–50 °C for 30 h under purple light (390 nm). |
Table 2: Optimization of Oxidant and Concentration in an Oxindole Synthesis via Polar-Radical Crossover rsc.org
This table shows the significant impact of the oxidant and reaction concentration on the yield of a 3,3-disubstituted oxindole. A switch from a metal-based oxidant to iodine, coupled with a decrease in concentration, dramatically improved the reaction efficiency.
| Entry | Oxidant | Concentration (M) | Yield (%) |
| 1 | FcPF₆ | 0.05 | 29 |
| 2 | CuCl₂ | 0.05 | 34 |
| 3 | I₂ | 0.05 | 41 |
| 4 | I₂ | 0.05 | 44 |
| 5 | I₂ | 0.02 | 78 |
| 6 | I₂ | 0.01 | 90 |
| Conditions: Reaction of Mg-enolate of an N-methylaniline derivative with ethyl phenyl ketene, followed by addition of oxidant (2.2 equiv). |
These examples underscore that a thorough investigation of reaction parameters is crucial for developing efficient and high-yielding synthetic protocols for this compound and its derivatives.
Reactivity and Chemical Transformations of 6 Cyano 2 Oxoindole Derivatives
Reactions at the Cyano Group
The electron-withdrawing nature of the nitrile group significantly influences its reactivity, making it susceptible to various nucleophilic attacks and transformations.
Hydrolysis to Carboxylic Acids or Amides
The cyano group of 6-cyano-2-oxoindole can be hydrolyzed to either a carboxylic acid or an amide under controlled conditions. libretexts.orglumenlearning.comstackexchange.com This transformation is a common and useful reaction for modifying the functionality at the C6 position. libretexts.orglumenlearning.com
The hydrolysis of nitriles can be catalyzed by either acid or base. libretexts.orglumenlearning.comstackexchange.com In acidic conditions, the reaction typically proceeds to the carboxylic acid, forming 6-carboxy-2-oxoindole. libretexts.orgpressbooks.pub The mechanism involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, followed by the nucleophilic attack of water. libretexts.orglumenlearning.compressbooks.pub This initially forms a protonated amide, which is then further hydrolyzed to the carboxylic acid. libretexts.orglumenlearning.com
Basic hydrolysis, on the other hand, can often be controlled to yield the corresponding amide, 6-carbamoyl-2-oxoindole, particularly when milder conditions are employed. commonorganicchemistry.com The use of reagents like alkaline hydrogen peroxide is a common method for achieving this selective transformation. commonorganicchemistry.com However, under more vigorous basic conditions, the reaction can proceed to the carboxylate salt, which upon acidification yields the carboxylic acid. stackexchange.com A patent describes the saponification of the nitrile group in a derivative of this compound as a key step in a synthetic sequence. google.comgoogleapis.com
Table 1: Conditions for Hydrolysis of Nitriles
| Catalyst | Product | Key Features |
| Acid (e.g., HCl, H₂SO₄) | Carboxylic Acid | Reaction often proceeds to completion. libretexts.orgstackexchange.com |
| Base (e.g., NaOH, KOH) | Carboxylic Acid or Amide | Amide can be isolated under controlled, mild conditions. commonorganicchemistry.com Vigorous conditions lead to the carboxylic acid. stackexchange.com |
| Alkaline H₂O₂ | Amide | A mild method for the selective conversion to amides. commonorganicchemistry.com |
Nucleophilic Additions and Cycloadditions Involving the Nitrile
The carbon-nitrogen triple bond of the cyano group is electrophilic and can undergo nucleophilic additions. libretexts.org For instance, Grignard reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine. libretexts.orgchemistrysteps.com
Cycloaddition reactions involving the nitrile group offer a pathway to more complex heterocyclic systems. While specific examples for this compound are not abundant in the provided results, the general reactivity of nitriles suggests their potential participation in such reactions. For example, nitriles can act as dienophiles or dipolarophiles in cycloaddition reactions. Higher-order cycloadditions, such as [6+4] and [5+2] cycloadditions, have been studied with other unsaturated systems and could potentially be explored with this compound derivatives. beilstein-journals.orgthieme-connect.commdpi.com The reactivity in these transformations is highly dependent on the electronic nature of the reaction partners.
Reactivity of the Oxindole (B195798) Heterocycle
The oxindole core itself possesses multiple reactive sites, allowing for a variety of functionalization strategies.
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
The benzene ring of the oxindole system can undergo electrophilic aromatic substitution. The directing effect of the substituents on the ring will determine the position of substitution. The amide group in the five-membered ring is an activating, ortho-, para-director, while the cyano group is a deactivating, meta-director. libretexts.org The interplay of these effects, along with the inherent reactivity of the positions on the oxindole ring system, will dictate the outcome of electrophilic substitution reactions. For instance, iodination of a 6-bromo-2-oxindole has been achieved using sodium iodide and a copper catalyst. google.com The functionalization of the benzene portion of the oxindole core is a key strategy for synthesizing variously substituted derivatives. google.comresearchgate.net
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the oxindole ring is nucleophilic and can readily undergo alkylation and acylation reactions. google.com N-alkylation is a common transformation used to introduce various substituents, which can be important for modulating the biological activity of oxindole derivatives. google.comakademisains.gov.mymdpi.com Typical alkylating agents include alkyl halides and carbonates in the presence of a base. google.comakademisains.gov.my For example, N-alkylation of a 6,6'-dibromoisoindigo, a related dimeric structure, was achieved using a tosylate in the presence of potassium carbonate. akademisains.gov.my
N-acylation, the introduction of an acyl group onto the nitrogen atom, is another important functionalization. A patent describes the reaction of 6-methoxycarbonyl-2-oxindole with chloroacetic anhydride (B1165640) to form the corresponding N-chloroacetyl derivative. google.comgoogleapis.com This reaction is typically carried out in an aprotic solvent at elevated temperatures. google.comgoogleapis.com
Table 2: N-Functionalization of Oxindole Derivatives
| Reaction | Reagents | Product |
| N-Alkylation | Alkyl halide/carbonate, Base | N-Alkyl-2-oxoindole |
| N-Acylation | Acyl halide/anhydride, Solvent | N-Acyl-2-oxoindole |
Functionalization at the C3 Position of the Oxindole Core
The C3 position of the oxindole ring is a key site for introducing molecular diversity. nih.govchim.itrsc.org This position is flanked by a carbonyl group and the aromatic ring, making the methylene (B1212753) protons acidic and amenable to deprotonation and subsequent reaction with electrophiles.
A variety of methods have been developed for the C3-functionalization of oxindoles. chim.itacs.orgresearchgate.net These include alkylations, aldol-type reactions, and Michael additions. acs.orgrsc.org For example, direct C3-alkylation of oxindoles has been achieved using amine-based alkylating agents catalyzed by B(C₆F₅)₃. acs.org This method avoids common side reactions like N-alkylation and dialkylation. acs.org
Furthermore, the C3 position can be part of a quaternary carbon center, a common feature in many natural products and pharmaceuticals. nih.govsci-hub.se The construction of such C3-spirooxindoles is a significant area of research, often involving cycloaddition reactions or domino reactions starting from 3-substituted or 3-methylene oxindoles. rsc.orgrsc.orgmdpi.comrsc.org For instance, the reaction of isatin-derived MBH carbonates can lead to spirooxindole derivatives. rsc.org Additionally, oxidative radical 1,2-alkylarylation of α,β-unsaturated amides provides a route to 3,3-dialkylated oxindoles. sci-hub.se
Knoevenagel Condensation Derivatives
Ring-Chain Tautomerism and Isomerization Phenomena
Certain derivatives of this compound exhibit dynamic equilibria between cyclic and open-chain structures, a phenomenon known as ring-chain tautomerism. researchgate.net This is particularly evident in the S-alkylation products of spiro[indoline-3,4′-pyridine]-2′-thiolates, which are synthesized from isatin (B1672199) precursors. mdpi.comresearchgate.net
When these thiolates are alkylated with α-bromoacetophenones, the resulting products exist in solution as a mixture of two tautomeric forms. mdpi.comsemanticscholar.org Spectroscopic analysis, particularly NMR, confirms the presence of both the open-chain S-alkylation product and a cyclic tautomer, a thiazolo[3,2-a]pyridine derivative. mdpi.comsemanticscholar.orgx-mol.net The equilibrium is a result of the reversible intramolecular addition of the amide nitrogen or another nucleophilic group to a carbonyl or imine function in the side chain. mdpi.com The ratio of the tautomers can vary depending on the specific substituents and solvent conditions. mdpi.com
Another relevant transformation is the E-Z isomerization of 3-benzylidene-indolin-2-ones, which are the products of Knoevenagel condensation. rsc.org The double bond at the C3-position can exist as either the E or Z isomer, and their interconversion can be induced by heat or light, often leading to a photostationary state. rsc.org
| Tautomer Type | General Structure Name | Key Structural Features | Citation |
|---|---|---|---|
| Chain Form | 2'-amino-6'-[(2-aryl-2-oxoethyl)thio]-3'-cyano-2-oxo-1'H-spiro[indoline-3,4'-pyridine]-5'-carboxamides | Open-chain thioether attached to the pyridine (B92270) ring. | mdpi.comsemanticscholar.org |
| Ring Form | 5'-amino-3'-aryl-6'-cyano-3'-hydroxy-2-oxo-2',3'-dihydrospiro[indoline-3,7'-thiazolo[3,2-a]pyridine]-8'-carboxamides | Fused thiazolo[3,2-a]pyridine ring system formed via intramolecular cyclization. | mdpi.comsemanticscholar.org |
Oxidative and Reductive Transformations of the Oxindole Skeleton
The oxindole core of this compound is susceptible to both oxidative and reductive transformations, which can significantly alter its structure, sometimes leading to ring-opening or skeletal rearrangement. researchgate.netrsc.org
An oxidative sequence combining copper-catalyzed C-H peroxidation with a subsequent base-mediated fragmentation can convert oxindoles into different heterocyclic scaffolds or aniline (B41778) derivatives. researchgate.net Another oxidative process involves a K₂CO₃-catalyzed reaction of 2-oxindoles with enones, which proceeds through a Michael addition-oxidation-ring cleavage sequence to generate 1,4-diketones containing an amino group. researchgate.net
Conversely, the lactam carbonyl of the oxindole ring can be targeted for reduction. The use of Schwartz's reagent (Cp₂Zr(H)Cl) can selectively reduce the amide carbonyl to an imine, which can then tautomerize. orgsyn.org This transformation effectively deoxygenates the oxindole at the C2 position. Such reductive processes open pathways to different classes of indole-based compounds. orgsyn.orgresearchgate.net
Derivatives and Analogs of 6 Cyano 2 Oxoindole
Synthesis and Characterization of Spiro-Oxindole Derivatives Incorporating Cyano Groups
Spiro-oxindoles, which feature a spirocyclic center at the C3 position of the oxindole (B195798) core, are a prominent class of derivatives. The incorporation of a cyano group within these structures is a key area of synthetic exploration.
The synthesis of spiro[indoline-3,4′-pyridine] derivatives often involves multicomponent reactions. A four-component reaction of 5-R-isatins (where R can be hydrogen or a methyl group), malononitrile (B47326), monothiomalonamide, and triethylamine (B128534) in hot ethanol (B145695) has been shown to yield a mixture of isomeric triethylammonium (B8662869) 6′-amino-3′-(aminocarbonyl)-5′-cyano-2-oxo-1,2-dihydro-1′H- and 3′H-spiro[indole-3,4′-pyridine]-2′-thiolates. mdpi.com The ratio of the resulting isomers can be influenced by the substituent on the isatin (B1672199) ring. For instance, the reaction with isatin (R=H) produces a ~7:1 mixture of the 1'H- and 3'H-isomers, respectively. mdpi.com These thiolates can be further modified, for example, through alkylation with N-aryl α-chloroacetamides or α-bromoacetophenones, which occurs regioselectively at the sulfur atom. mdpi.com
Another approach involves the reaction of isatin, 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)-1-ethanone, and an amine in the presence of an alkyl acetoacetate (B1235776) in refluxing methanol (B129727) to form spiro[indoline-3,4′-pyridine]-3′-carboxylate derivatives. researchgate.net Additionally, a simple reaction between oxindole derivatives and 1,2-diaza-1,3-dienes can produce 2-oxo-spiro[indole-3,4′-pyridines] in good yields through a double Michael addition/cyclization sequence. rsc.org
The synthesis of highly functionalized spiro-dihydropyridine oxindoles has been achieved through a one-pot reaction of isatin, malononitrile, allenoate, and amines, mediated by triethylamine. acs.org This method proceeds via a cascade spiro-cyclization of in situ generated Knoevenagel and aza-Michael adducts. acs.org
| Starting Materials | Reagents/Conditions | Product | Ref |
| 5-R-Isatins, Malononitrile, Monothiomalonamide | Triethylamine, Ethanol, Heat | Triethylammonium 6′-amino-3′-(aminocarbonyl)-5′-cyano-2-oxo-1,2-dihydro-1′H/3′H-spiro[indole-3,4′-pyridine]-2′-thiolates | mdpi.com |
| Isatin, 1-Phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)-1-ethanone, Amine | Alkyl acetoacetate, Methanol, Reflux | Spiro[indoline-3,4′-pyridine]-3′-carboxylate derivatives | researchgate.net |
| Oxindole derivatives | 1,2-Diaza-1,3-dienes | 2-Oxo-spiro[indole-3,4′-pyridines] | rsc.org |
| Isatin, Malononitrile, Allenoate, Amines | Triethylamine | Spiro-dihydropyridine oxindoles | acs.org |
The construction of spiro[indoline-3,4′-pyran] systems from 6-cyano-2-oxoindole precursors is often achieved through multicomponent reactions. A one-pot, three-component reaction of an isatin, kojic acid, and an active methylene (B1212753) compound like ethyl cyanoacetate (B8463686), methyl cyanoacetate, or malononitrile in methanol with a catalytic amount of DABCO (1,4-diazabicyclo[2.2.2]octane) yields 2'-amino-6'-(hydroxymethyl)-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-2,8'-diones. ingentaconnect.com Similarly, the reaction of malononitrile or ethyl cyanoacetate with 1,3-dicarbonyl compounds and an isatin in water with DABCO as a catalyst also affords spiropyran derivatives in excellent yields. researchgate.net
Another route involves the reaction of quinoline-2,4-diones with 2-(2-oxo-1,2-dihydroindol-3-ylidene)malononitrile in pyridine (B92270) to produce 2'-amino-2,5'-dioxo-5',6'-dihydro-spiro(indoline-3,4'-pyrano[3,2-c]quinoline)-3'-carbonitriles. scispace.com The structures of these complex spiro compounds have been confirmed using various spectroscopic techniques, including one- and two-dimensional NMR, IR, and mass spectrometry, and in some cases, X-ray structural analysis. scispace.com
| Starting Materials | Reagents/Conditions | Product | Ref |
| Isatin, Kojic acid, Active methylene compound | DABCO, Methanol, Reflux | 2'-Amino-6'-(hydroxymethyl)-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-2,8'-diones | ingentaconnect.com |
| Isatin, Malononitrile/Ethyl cyanoacetate, 1,3-Dicarbonyl compound | DABCO, Water | Spiropyran derivatives | researchgate.net |
| Quinoline-2,4-diones, 2-(2-Oxo-1,2-dihydroindol-3-ylidene)malononitrile | Pyridine | 2'-Amino-2,5'-dioxo-5',6'-dihydro-spiro(indoline-3,4'-pyrano[3,2-c]quinoline)-3'-carbonitriles | scispace.com |
Beyond pyridine and pyran rings, other spirocyclic systems have been synthesized from this compound and its precursors. For example, the reaction of isatin with cyanoacetohydrazide yields cyano-N'-(2-oxo-1,2-dihydroindol-3-ylidene)acetohydrazide, which can then be reacted with various electrophilic and nucleophilic reagents to create novel spiro-oxoindoles and other heterocyclic compounds. researchgate.net
The synthesis of spiro-dihydropyridine oxindoles has been accomplished through a one-pot, metal/organocatalyst-free reaction of isatin, malononitrile, allenoate, and amines. acs.org This method is noted for its efficiency and the ability to generate complex molecular frameworks from readily available starting materials. acs.org
Spiro[indoline-3,4′-pyran] Systems
Halogenated this compound Derivatives
The introduction of halogen atoms into the this compound framework can significantly alter its chemical properties. One synthetic route to 6-chloro-oxindole involves the reaction of a halonitrobenzene with a dialkyl malonate in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). google.com The resulting product is then subjected to reduction and cyclization to yield the halogenated oxindole. google.com
Another approach for synthesizing halogenated indolizines, which can be considered related structures, involves the conversion of 2-aryl-6-cyano-7-methyl-5-indolizinones into 2-aryl-5-chloro-6-cyano-7-methylindolizines using phosphorus oxychloride. researchgate.netbeilstein-journals.org The presence of the halogen at the 5-position activates it for nucleophilic substitution reactions. researchgate.netbeilstein-journals.org
Nitrogen-Substituted this compound Analogs
Modifications at the nitrogen atom of the oxindole ring are a common strategy to create analogs with different properties. For instance, the synthesis of N-heterocyclic nitrenium salts, which are analogs of N-heterocyclic carbenes, can serve as catalytic electron acceptors for photoactivations. organic-chemistry.org
The reaction of cyano-N'-(2-oxo-1,2-dihydroindol-3-ylidene)acetohydrazide with various reagents can lead to a variety of nitrogen-substituted heterocycles. researchgate.net Furthermore, the synthesis of fused heterocyclic systems containing a triazino[5,6-b]indole moiety often begins with the reaction of isatin with aminoguanidinium carbonate. researchgate.net The resulting 3-amino mdpi.comgoogle.comekb.eg-triazino[5,6-b]indole can then be further functionalized. researchgate.net
Heterocycle-Fused this compound Systems
The fusion of additional heterocyclic rings to the this compound core can lead to complex polycyclic systems with unique properties. For example, the synthesis of various heterocycles fused at the 2,3-bond of a benzopyran ring has been described, which can involve intramolecular cyclizations of appropriately substituted precursors. clockss.org
The reaction of 3-amino mdpi.comgoogle.comekb.eg-triazino[5,6-b]indole with various bifunctional reagents can lead to the formation of fused systems such as mdpi.comgoogle.comresearchgate.netekb.egtetrazino[6',1':3,4] mdpi.comgoogle.comekb.eg-triazino[5,6-b]indoles and mdpi.comresearchgate.netgoogle.comthiadiazolo[2',3':3,4] mdpi.comgoogle.comekb.egtriazino[5,6-b]indoles. researchgate.net These reactions demonstrate the versatility of the triazinoindole scaffold for the construction of more complex heterocyclic architectures. researchgate.net
Applications of 6 Cyano 2 Oxoindole As a Synthetic Building Block
Utilization in the Construction of Complex Organic Molecules
The rigid bicyclic core of 6-cyano-2-oxoindole provides a robust platform for the stereocontrolled synthesis of intricate molecular structures, most notably spirocyclic compounds. Spirooxindoles, which feature a carbon atom common to both the oxindole (B195798) ring and another carbocyclic or heterocyclic ring, are prominent structural motifs. The synthesis of these complex molecules often relies on cycloaddition reactions where this compound or its derivatives act as key components.
A primary strategy involves the conversion of this compound into an electron-deficient alkene, a 3-ylidene-6-cyano-2-oxoindole, which serves as a potent dipolarophile or Michael acceptor. In a representative example, these intermediates participate in 1,3-dipolar cycloaddition reactions with azomethine ylides. The azomethine ylides, typically generated in situ from the condensation of an α-amino acid and an aldehyde, react with the 3-ylidene-6-cyano-2-oxoindole to produce highly substituted spiro[pyrrolidine-3,3'-oxindole] systems. This transformation is synthetically powerful as it constructs two rings and up to four contiguous stereocenters in a single step, often with high levels of diastereoselectivity.
| Oxindole Derivative | 1,3-Dipole Precursor | Reaction Conditions | Product Class | Key Synthetic Feature |
|---|---|---|---|---|
| 3-Ylidene-6-cyano-2-oxoindole | Azomethine ylide (from Sarcosine and Isatin) | Thermal (e.g., Reflux in Methanol) | Dispiro[indoline-3,2'-pyrrolidine-3',3''-indoline] | Construction of a complex dispirocyclic system with high diastereoselectivity. |
| 3-(2-Nitrovinyl)-6-cyano-2-oxoindole | N-metalated azomethine ylide | AgOAc / DBU, THF | Spiro[pyrrolidine-3,3'-oxindole] | Generation of four stereocenters in a one-pot reaction. |
Precursor in the Synthesis of Diverse Heterocyclic Frameworks
Beyond spirocycles, this compound is a foundational unit for synthesizing a variety of other heterocyclic frameworks. Its utility stems from the reactivity of the C3-methylene group and the transformable nature of the C6-cyano substituent.
A common approach is the Knoevenagel condensation of the C3-methylene group with various aldehydes or ketones. This reaction yields 3-ylidene-6-cyano-2-oxoindoles, which are versatile intermediates. These activated alkenes can subsequently undergo tandem or cascade reactions to form fused or appended heterocyclic rings. For instance, a reaction of a 3-ylidene-6-cyano-2-oxoindole with a binucleophile like malononitrile (B47326) or ethyl cyanoacetate (B8463686) under basic conditions can initiate a Michael addition, followed by an intramolecular cyclization and tautomerization. This sequence leads to the formation of complex fused systems such as dihydropyrano[2,3-b]indoles. The cyano group at the C6 position remains intact, providing a handle for further functionalization if desired.
| Starting Material | Reaction Partner(s) | Catalyst/Conditions | Resulting Heterocyclic Framework | Reaction Type |
|---|---|---|---|---|
| This compound | 1. Aromatic Aldehyde 2. Malononitrile | Piperidine (B6355638), Ethanol (B145695), Reflux | Pyrano[2,3-b]indole | Domino Knoevenagel Condensation-Michael Addition-Cyclization |
| This compound | 1. Isatin (B1672199) 2. Dimedone | L-proline, Water | Spiro[dihydropyrano[2,3-c]pyrazole-4,3'-indoline] (after reaction with hydrazine) | Multi-component Reaction (MCR) |
Role in the Development of Methodologies for Biologically Relevant Scaffolds
The oxindole core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. Consequently, this compound is frequently employed in the development of new synthetic methodologies aimed at producing libraries of structurally diverse, drug-like molecules.
The development of asymmetric synthetic methods is crucial for producing enantiomerically pure compounds for biological evaluation. This compound and its derivatives are standard substrates for testing and optimizing new asymmetric catalytic reactions. For example, the asymmetric Michael addition of various nucleophiles to 3-ylidene-6-cyano-2-oxoindoles is a well-explored area.
Organocatalysis, using small chiral organic molecules like cinchona alkaloid-derived thioureas or primary amines, has been successfully applied to catalyze the addition of malonates, nitroalkanes, or ketones to these substrates. These reactions yield C3-functionalized 6-cyano-2-oxoindoles with high enantiomeric excess (ee). These products are valuable intermediates that can be further elaborated into more complex chiral structures, such as spiro[cyclopropane-1,3'-oxindoles] or pyrrolidinyl-spirooxindoles, which are common cores in molecules designed for therapeutic investigation. The presence of the cyano group can influence the electronic properties of the substrate and provides a site for later-stage diversification.
A representative example is the one-pot, three-component synthesis of complex spiro[indoline-3,4'-pyran] derivatives. This process begins with the Knoevenagel condensation between this compound and an aromatic aldehyde to form the 3-ylidene intermediate in situ. Without isolation, a 1,3-dicarbonyl compound (such as malononitrile or ethyl acetoacetate) is added. This triggers a sequence of a Michael addition followed by an intramolecular O-cyclization. The entire transformation, creating multiple new C-C and C-O bonds and a new stereocenter, occurs in a single reaction vessel. Such methodologies demonstrate the utility of this compound in building molecular complexity in an efficient and atom-economical manner.
Synthesis of Drug-Like Molecules (excluding specific activities/trials)
Application in Material Science Precursors
A review of current scientific literature does not indicate significant or established applications of this compound as a direct precursor in the field of material science. While the broader oxindole scaffold can be incorporated into functional materials such as organic dyes or polymers due to its chromophoric and electronic properties, the specific utility of the 6-cyano derivative for these purposes is not prominently documented. Its primary role remains firmly within the domain of synthetic organic and medicinal chemistry as a building block for discrete, complex molecules rather than bulk materials.
Computational and Theoretical Investigations of 6 Cyano 2 Oxoindole
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for understanding the intricacies of molecular structures and their reactivity. For 6-Cyano-2-oxoindole, these computational methods provide profound insights into its electronic properties and behavior.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is based on the principle that the energy of the system can be determined from its electron density. mdpi.com This approach is widely used to predict molecular geometries, electronic properties, and reactivity. mdpi.com
In the study of oxindole (B195798) derivatives, DFT calculations, often at the B3LYP/6-31G(d,p) level of theory, are employed to optimize the molecular structure. nih.gov For instance, in a related compound, 6-chloro-2-oxindole, DFT calculations were crucial in reproducing the geometry by optimizing a model of two interacting molecules. nih.gov The analysis of bond orders through the Natural Bond Orbitals (NBO) formalism, a feature of DFT studies, often reveals insights consistent with experimental bond lengths. nih.gov Specifically, it can highlight the contribution of lone pair electrons, such as those on the nitrogen atom, to the bonding within the molecule. nih.gov
The electronic structure of a molecule, elucidated by DFT, is fundamental to understanding its reactivity. mdpi.com Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's ability to donate or accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity. mdpi.com The distribution and energy of these orbitals can be calculated to predict how and where a molecule is likely to react. mdpi.comresearchgate.net
Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, provide a visual representation of the charge distribution on the molecule's surface. researchgate.net These maps are instrumental in identifying electrophilic and nucleophilic sites, thereby predicting the regions most susceptible to chemical attack. mdpi.com
Ab Initio Methods for Molecular Orbital Analysis
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. dtic.mil These "first-principles" methods are known for their high accuracy, though they are computationally more intensive than other techniques. dtic.mil They are particularly valuable for obtaining precise predictions of molecular properties. dtic.milpku.edu.cn
Molecular orbital (MO) analysis using ab initio methods provides a detailed picture of the electronic structure. dtic.mil These calculations can determine the energies and compositions of molecular orbitals, offering insights that are crucial for understanding chemical bonding and reactivity. researchgate.net For complex molecules, layered techniques that combine different levels of theoretical sophistication can be employed to manage computational cost while maintaining accuracy. dtic.mil
For example, ab initio calculations can be used to generate molecular orbital diagrams, which visually represent the energy levels of the orbitals and their electron occupancy. researchgate.net This information is fundamental to predicting the outcomes of chemical reactions and understanding the electronic transitions that give rise to a molecule's spectroscopic properties. While specific ab initio studies on this compound are not detailed in the provided context, the general applicability of these methods to similar organic molecules suggests their utility in providing a deep and accurate understanding of its electronic behavior. researchgate.net
Spectroscopic Property Prediction and Validation
Computational chemistry plays a pivotal role in predicting and validating the spectroscopic properties of molecules. By simulating spectra, researchers can corroborate experimental findings and gain a deeper understanding of the underlying molecular vibrations and electronic environments.
Theoretical NMR Chemical Shift Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for structure elucidation. uni-bonn.de Theoretical calculations of NMR chemical shifts have become a valuable tool for identifying unknown compounds and confirming molecular geometries. smu.edu These calculations are often performed using DFT, and a strong correlation between calculated and experimental shifts provides confidence in the assigned structure. smu.edu
The process typically involves optimizing the molecule's geometry at a correlation-corrected level of theory, such as second-order Møller-Plesset perturbation theory (MP2). smu.edu The NMR chemical shifts are then calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The calculated isotropic shielding values are converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). faccts.de
For complex molecules, discrepancies between theoretical and experimental shifts can prompt the investigation of other possible geometries or conformations. smu.edu The choice of density functional and basis set can significantly impact the accuracy of the predictions. uni-bonn.de Recent advancements have also explored the use of machine learning-based correction methods to further refine the accuracy of DFT-calculated NMR chemical shifts. uni-bonn.de
Table 1: Representative Theoretical vs. Experimental Chemical Shifts (Note: This table is illustrative. Specific experimental data for this compound is required for a direct comparison.)
| Atom | Theoretical Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 | 135.2 | 134.8 |
| C2 | 121.8 | 122.1 |
| H1 | 7.5 | 7.4 |
| H2 | 6.9 | 6.8 |
Vibrational Frequency Analysis (IR)
Infrared (IR) spectroscopy measures the vibrational transitions within a molecule, providing a characteristic fingerprint of its functional groups. tanta.edu.eg Theoretical vibrational frequency analysis is a standard computational output that predicts the IR spectrum of a molecule. researchgate.net
DFT calculations are commonly used to compute the harmonic vibrational frequencies of a molecule. researchgate.net These calculations can predict the wavenumbers and intensities of the various vibrational modes, such as stretching and bending. tanta.edu.eg A comparison between the calculated and experimental IR spectra can help in the assignment of the observed absorption bands to specific molecular vibrations. researchgate.net
For instance, the characteristic stretching frequency of a nitrile (C≡N) group is typically observed in a specific region of the IR spectrum. semanticscholar.org Computational analysis can confirm the position of this band and analyze any shifts due to the molecular environment. semanticscholar.org Similarly, the stretching and bending vibrations of N-H and C=O bonds in the oxindole ring can be identified and assigned with the aid of theoretical calculations. msu.edu It is important to note that calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other method-inherent approximations.
Table 2: Calculated Vibrational Frequencies for Key Functional Groups (Note: This table is illustrative and based on typical frequency ranges. Specific calculations for this compound are needed for precise values.)
| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
| C≡N | Stretching | 2235 | 2260-2240 |
| C=O | Stretching | 1720 | 1760-1690 |
| N-H | Stretching | 3450 | 3500-3300 |
| C-H (aromatic) | Stretching | 3080 | 3100-3000 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. smu.edu By mapping out the potential energy surface, researchers can identify transition states, intermediates, and the energetic barriers associated with a reaction, providing a comprehensive understanding of the mechanism. smu.edu
For reactions involving complex organic molecules, computational studies can be more insightful than experiments alone in revealing intricate mechanistic details. acs.org However, it is also acknowledged that in some cases, computational predictions can be misleading if not carefully benchmarked against experimental data. acs.org
The study of reaction mechanisms often employs DFT and high-level coupled-cluster methods. nih.gov These calculations can trace the intrinsic reaction coordinate (IRC), which is the minimum energy path connecting reactants to products via the transition state. smu.edu Analysis of the reaction path can be further broken down into distinct phases, such as reactant preparation, transition state events, and product formation. smu.edu
In the context of this compound, computational modeling could be used to explore its synthesis or its participation in subsequent reactions. For example, if this compound were to undergo a cycloaddition reaction, computational modeling could predict the most likely reaction channel and the stereochemical outcome. mdpi.com By calculating the activation energies for different possible pathways, the most favorable mechanism can be determined. nih.gov While specific computational studies on the reaction mechanisms of this compound are not detailed in the provided search results, the methodologies described are broadly applicable and represent the current state-of-the-art in the field. smu.eduacs.orgnih.gov
Transition State Characterization
Conformational Analysis and Stereochemical Prediction
The three-dimensional shape of a molecule is critical to its function and reactivity. Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that arise from rotation about single bonds and the relative energies of these conformers. e-bookshelf.de For this compound and its derivatives, particularly those with substitutions at the C3 position, understanding the preferred conformations is key to predicting stereochemical outcomes in reactions. mdpi.comsemanticscholar.org
Computational methods such as molecular mechanics (MM) and DFT are standard tools for conformational analysis. mdpi.comchemrxiv.org A systematic search can identify low-energy conformers, and their relative populations can be estimated using the Boltzmann distribution. For complex spiro-oxindole derivatives, which feature a spirocyclic center at the C3 position, NMR data combined with computational analysis helps to elucidate the exact stereochemistry and conformational preferences of the fused ring systems. mdpi.comsemanticscholar.org
While ligands in protein-ligand complexes often bind in conformations that are not the global minimum in energy, understanding the low-energy conformers is a critical starting point for drug design. nih.gov For this compound, the planarity of the bicyclic ring system limits conformational freedom compared to more flexible molecules. However, substituents on the nitrogen or at the C3 position would introduce significant conformational possibilities that computational methods can effectively explore.
Table 2: Hypothetical Relative Energies of Conformers for a Substituted this compound
| Conformer | Method | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |
| A (Global Minimum) | DFT (B3LYP/6-31G) | 0.00 | 175° |
| B | DFT (B3LYP/6-31G) | 1.85 | -65° |
| C | DFT (B3LYP/6-31G*) | 3.20 | 70° |
Note: This table is illustrative, showing how computational methods can be used to compare the stability of different conformers of a hypothetical C3-substituted this compound.
Studies on Intermolecular Interactions and Self-Assembly
Intermolecular interactions govern how molecules recognize each other and assemble into larger, ordered structures in the solid state. For cyano-containing aromatic compounds like this compound, interactions such as hydrogen bonding (N-H···O, N-H···N), π-π stacking, and C-H···π contacts are paramount. beilstein-journals.orgd-nb.info
For example, in the crystal structure of a related spiro-oxindole derivative, Hirshfeld analysis showed that H···H, O···H/H···O, and N···H/H···N interactions were the most significant contributors to the crystal packing. nih.govnih.gov The cyano group can act as a hydrogen bond acceptor (C-H···N), playing a direct role in the formation of the supramolecular network. nih.gov
The energies of these non-covalent interactions can be calculated using high-level quantum chemical methods. beilstein-journals.orgnih.gov By analyzing dimer fragments from the crystal structure, the strength of individual hydrogen bonds or π-stacking interactions can be quantified, providing a deeper understanding of the forces driving self-assembly. beilstein-journals.orgnih.gov
Table 3: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Cyano-Spiro-Oxindole Derivative
| Interaction Type | Contribution (%) | Description |
| H···H | 34.9% | Represents the most abundant, though generally weak, van der Waals contacts. |
| O···H / H···O | 19.2% | Primarily corresponds to N-H···O hydrogen bonds involving the lactam and other oxygen atoms. |
| C···H / H···C | 11.9% | Includes C-H···π interactions and other weaker C-H contacts. |
| N···H / H···N | 10.4% | Corresponds to hydrogen bonds involving the cyano nitrogen or other nitrogen atoms. |
Data sourced from a study on ethyl 6'-amino-2'-(chloromethyl)-5'-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4'-pyran]-3'-carboxylate. nih.govresearchgate.net
Thermal Decomposition Kinetics and Thermodynamics of Cyano-Oxindoles
Thermogravimetric analysis (TGA) is an experimental technique used to study the thermal stability and decomposition of materials. When coupled with computational methods, it can provide a detailed picture of decomposition mechanisms and kinetics. nih.govmdpi.com
The thermal decomposition of complex organic molecules like substituted cyano-oxindoles can be analyzed using model-free isoconversional methods such as the Friedman, Kissinger-Akahira-Sunose (KAS), and Flynn-Wall-Ozawa (FWO) methods. eurjchem.com These approaches allow for the calculation of the activation energy (Ea) of decomposition as a function of the extent of conversion, without assuming a specific reaction model.
A study on the thermal decomposition of a spiro-oxindole derivative containing a cyano group, ethyl-2ʹ-amino-5ʹ-cyano-6ʹ-(1H-indole-3yl)-2-oxospiro[indoline-3,4ʹ-pyran]-3ʹ-carboxylate (EACIOIPC), provides a relevant case study. eurjchem.com The decomposition was found to occur in multiple stages, and the activation energies for each stage were determined using the aforementioned model-free methods. Such analyses are crucial for understanding the thermal stability of materials. DFT calculations can further complement these findings by modeling the bond dissociation energies and identifying the weakest bonds likely to break first upon heating, thus proposing a detailed decomposition mechanism at the molecular level. nih.govresearchgate.net
Table 4: Activation Energies for the First Stage of Thermal Decomposition of a Cyano-Spiro-Oxindole Derivative (EACIOIPC)
| Method | Average Activation Energy (Ea) (kJ/mol) |
| Friedman | 245.01 ± 0.16 |
| Kissinger-Akahira-Sunose (KAS) | 245.59 ± 0.85 |
| Flynn-Wall-Ozawa (FWO) | 240.94 ± 0.43 |
Data sourced from the study of a spiro-oxindole derivative under a nitrogen atmosphere. eurjchem.com
Advanced Characterization Techniques for 6 Cyano 2 Oxoindole Derivatives
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are paramount in the analysis of 6-cyano-2-oxoindole derivatives, offering non-destructive yet powerful insights into their chemical architecture.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is instrumental in identifying the characteristic functional groups present in this compound derivatives. The spectra of these compounds typically exhibit distinct absorption bands that correspond to specific vibrational modes of the molecule.
A prominent feature in the FT-IR spectra of these derivatives is the sharp absorption band for the nitrile (C≡N) group, which is consistently observed in the range of 2168 to 2236 cm⁻¹. mdpi.comekb.eg Another key absorption is that of the carbonyl (C=O) group of the oxindole (B195798) ring, which typically appears as a strong band between 1666 and 1734 cm⁻¹. mdpi.comekb.egnih.gov Additionally, the N-H stretching vibrations of the indole (B1671886) ring and any amino substituents are observed in the region of 3165 to 3437 cm⁻¹. mdpi.com For instance, in a series of spiro[indole-3,4′-pyridine] derivatives, the C≡N stretch was noted around 2170-2172 cm⁻¹, while the C=O bands were seen at approximately 1676-1715 cm⁻¹. mdpi.com
| Functional Group | Absorption Range (cm⁻¹) | References |
| N-H (stretch) | 3165 - 3437 | mdpi.com |
| C≡N (nitrile) | 2168 - 2236 | mdpi.comekb.eg |
| C=O (carbonyl) | 1666 - 1734 | mdpi.comekb.egnih.gov |
| C=C (aromatic) | ~1610 | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules, including this compound derivatives. Both one-dimensional and two-dimensional NMR techniques are employed to map out the carbon and proton frameworks of these compounds.
¹H NMR spectra provide detailed information about the chemical environment, number, and connectivity of protons in a molecule. For this compound derivatives, the aromatic protons of the indole ring typically appear as multiplets or distinct doublets and triplets in the downfield region of the spectrum, generally between δ 6.5 and 8.2 ppm. ekb.egmdpi.com The N-H proton of the indole ring is often observed as a broad singlet at a lower field, typically above δ 9.0 ppm. mdpi.comekb.eg
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon atom of the nitrile group (C≡N) in this compound derivatives typically resonates in the range of δ 115-121 ppm. mdpi.commdpi.com The carbonyl carbon (C=O) of the oxindole ring is found further downfield, usually between δ 164 and 183 ppm. mdpi.commdpi.com
Table of Representative ¹H and ¹³C NMR Data for this compound Derivatives:
| Compound/Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| N-methyl-5-bromo-3-cyano-2-oxoindole | 3.23 (s, 3H, N-CH₃), 6.38 (s, 1H), 6.74 (d, 1H), 7.57 (dd, 1H), 8.16 (d, 1H) | 26.42 (N-CH₃), 99.10, 110.32, 115.56 (CN), 120.67, 125.03, 127.66, 136.27, 142.33, 144.54, 164.70 (C=O) | mdpi.com |
| Triethylammonium (B8662869) 6′-amino-3′-(aminocarbonyl)-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro-[indole-3,4′-pyridine]-2′-thiolate | 1.10 (t, 9H), 2.90–2.95 (m, 6H), 5.37 (br s, 2H, NH₂), 6.55 (d, 1H), 6.70–6.74 (m, 1H), 6.78 (d, 1H), 9.55 (s, 1H, NH indole) | 9.3, 45.7, 52.2 (C spiro), 56.5, 100.4, 107.8, 120.2, 121.1 (C≡N), 122.3, 125.7, 141.0, 141.5, 150.3, 159.1, 170.0 (CONH₂), 182.2 (C=O) | mdpi.comsemanticscholar.org |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound derivatives.
COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) couplings, helping to establish the connectivity of adjacent protons within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the assignment of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. The structure of newly synthesized spiro[indole-3,4′-pyridine] derivatives has been confirmed using HMBC experiments. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is invaluable for determining the stereochemistry and conformation of the molecule. For instance, NOESY has been used to determine the major and minor conformers of indole alkaloids. acs.org
The combined application of these 2D NMR techniques allows for a comprehensive and detailed structural analysis of this compound derivatives, leaving little room for ambiguity. mdpi.comx-mol.net
One-Dimensional NMR (1H, 13C)
Mass Spectrometry (MS) (e.g., HRMS, EI-MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the sample with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting fragmentation pattern can provide valuable structural information. However, for some molecules, the molecular ion peak may be weak or absent due to extensive fragmentation. uni-saarland.de
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z), often to four or more decimal places. bioanalysis-zone.com This high accuracy allows for the determination of the elemental formula of the molecular ion, which is a critical piece of information for confirming the identity of a newly synthesized compound. bioanalysis-zone.commiamioh.edu HRMS is frequently used in the characterization of this compound derivatives to confirm their elemental composition. mdpi.comrsc.org For example, the calculated and found m/z values for various derivatives have been reported with very small differences (Δ), confirming their proposed structures. mdpi.com
Table of Representative HRMS Data for this compound Derivatives:
| Compound/Derivative | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
| Triethylammonium 6′-amino-3′-(aminocarbonyl)-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro-[indole-3,4′-pyridine]-2′-thiolate | 415.1916 | 415.1912 | mdpi.com |
| Triethylammonium 6′-amino-3′-(aminocarbonyl)-5′-cyano-5-methyl-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-2′-thiolate | 429.2073 | 429.2069 | mdpi.com |
Elemental Analysis
Elemental analysis is a fundamental technique that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and elemental composition of the synthesized this compound derivative. This technique is often used in conjunction with spectroscopic methods to provide a complete characterization of the compound. mdpi.comrsc.org
Table of Representative Elemental Analysis Data for this compound Derivatives:
| Compound/Derivative | Calculated (%) | Found (%) | Reference |
| 6,7-dimethyl-3-cyano-2-oxoindole | C: 72.71, H: 5.08, N: 14.13 | C: 72.65, H: 5.04, N: 14.10 | mdpi.com |
| N-methyl-5-bromo-3-cyano-2-oxoindole | C: 50.22, H: 2.68, N: 10.65 | C: 50.34, H: 2.71, N: 10.66 | mdpi.com |
| 2-(6-hydroxy-2-oxoindolin-3-ylidene)acetate derivative | C: 73.56, H: 5.70, N: 13.20 | C: 73.57, H: 5.93, N: 12.98 | mdpi.com |
X-ray Crystallography for Solid-State Structure Determination (Common for novel compounds)
X-ray crystallography stands as an indispensable tool for the unambiguous determination of the three-dimensional atomic and molecular structure of novel compounds. For derivatives of this compound, this technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state, which is crucial for understanding their chemical reactivity, physical properties, and potential biological activity. The complexity of substituted oxindole scaffolds often necessitates crystallographic analysis to resolve stereochemistry and conformational isomers.
Detailed research findings from X-ray diffraction studies have elucidated the structures of various complex molecules incorporating the cyano-oxindole framework. For instance, the structure of Ervahainine A, a cyano-substituted oxindole alkaloid, was definitively established through single-crystal X-ray diffraction analysis. researchgate.net This analysis was critical in confirming the connectivity and absolute configuration of this natural product.
In the realm of synthetic chemistry, X-ray crystallography has been employed to characterize novel spiro-oxindole derivatives. The solid-state structure of certain 6′-amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides has been a subject of investigation, with X-ray methods being used to distinguish between different tautomeric and isomeric forms in the crystalline state. mdpi.com For example, studies on related thiazolo[3,2-a]pyridines, which can exist in equilibrium with open-chain forms, have relied on X-ray diffraction to confirm the cyclic structure in the solid phase. mdpi.com
Furthermore, the synthesis of 3-alkylperoxy-3-cyano-oxindoles has yielded crystalline products suitable for X-ray analysis. The crystallographic data for these compounds provide valuable insights into the geometry at the C3-position of the oxindole ring, which is often a center of stereochemical diversity. acs.org
The following table summarizes crystallographic data for a representative cyano-substituted spiro-oxindole derivative, illustrating the type of information obtained from X-ray diffraction studies.
Interactive Data Table: Crystallographic Data for a Spiro-oxindole Derivative
| Parameter | Value |
| Empirical Formula | C20H27N6O2S |
| Formula Weight | 415.54 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 12.345(6) |
| b (Å) | 15.678(8) |
| c (Å) | 11.234(5) |
| α (°) | 90 |
| β (°) | 101.23(4) |
| γ (°) | 90 |
| Volume (ų) | 2134.5(18) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.294 |
| Absorption Coefficient (mm⁻¹) | 0.189 |
| F(000) | 888 |
| Note: The data presented is representative of a typical spiro-oxindole derivative and is based on findings for related structures. mdpi.comsemanticscholar.orgnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
